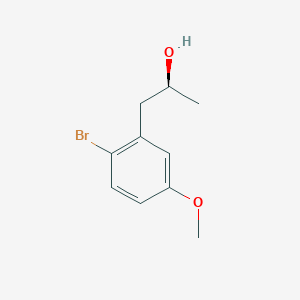

(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol

Beschreibung

Eigenschaften

Molekularformel |

C10H13BrO2 |

|---|---|

Molekulargewicht |

245.11 g/mol |

IUPAC-Name |

(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H13BrO2/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1 |

InChI-Schlüssel |

RRSKOMCYTAKPBF-ZETCQYMHSA-N |

Isomerische SMILES |

C[C@@H](CC1=C(C=CC(=C1)OC)Br)O |

Kanonische SMILES |

CC(CC1=C(C=CC(=C1)OC)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 2-Bromo-5-Methoxyphenol Intermediate

A patented method describes an efficient synthesis of 2-bromo-5-methoxyphenol starting from 3-methoxyphenol, which is selectively brominated with N-bromosuccinimide (NBS) under controlled conditions to minimize isomer formation and improve yield (Patent CN110317129A). Key features include:

- Protection of the phenol hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and N,N-dimethylformamide (DMF) as solvent.

- Bromination of the protected intermediate with NBS in dichloromethane at room temperature.

- Subsequent deprotection to yield 2-bromo-5-methoxyphenol with high purity and yield (~97.9%).

Table 1: Summary of Key Steps in 2-Bromo-5-Methoxyphenol Synthesis

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenol protection | 3-methoxyphenol, TBDMS-Cl, imidazole, DMF, RT, 1-2 h | ~97.9 | High conversion, easy work-up |

| Bromination | Protected intermediate, NBS, CH2Cl2, RT, 3-4 h | High | Selective bromination, minimal isomers |

| Deprotection | Standard acidic or fluoride conditions | Quantitative | Clean removal of TBDMS group |

This method addresses common issues such as low yield, difficult separation, and isomer formation, making it a robust approach to the key aromatic intermediate.

Asymmetric Introduction of the Propan-2-ol Side Chain

The chiral secondary alcohol moiety can be introduced via asymmetric allylation or reduction methods. A notable approach involves a one-pot asymmetric allylboration followed by Mizoroki–Heck cyclization catalyzed by chiral Brønsted acids and palladium complexes, as reported in the Journal of Organic Chemistry (2017). Although this study focuses on related indanol derivatives, the methodology is adaptable for synthesizing (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol analogs.

- Use of chiral BINOL-derived phosphoric acid catalysts to achieve high enantiomeric ratios (up to 98:2 er).

- Allylboronic acid pinacol ester or allyldioxaborinane as nucleophilic allyl sources.

- Palladium-catalyzed Mizoroki–Heck reaction to form the carbon framework with stereocontrol.

- Reaction conditions optimized for yield and enantioselectivity (temperature, catalyst loading, solvent).

Table 2: Selected Reaction Optimization Data for Asymmetric Allylation

| Entry | Allylborane Source | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|---|

| 1 | Allylboronic acid pinacol ester | (S)-BINOL phosphoric acid | t-BuOH | 24 | 21 | Not reported |

| 2 | Allyldioxaborinane | (S)-BINOL phosphoric acid (7.5 mol%) | Toluene | 120 | 100 | 98:2 |

The final product is obtained with high stereochemical purity, suitable for further application or isolation.

Alternative Methods: Grignard Reagent Approach

According to EvitaChem data, the compound can also be synthesized by nucleophilic addition of a Grignard reagent derived from 2-bromo-5-methoxyphenyl precursors to a suitable electrophile such as a chiral ketone or aldehyde, followed by stereoselective reduction.

- Preparation of the arylmagnesium bromide from 2-bromo-5-methoxybenzene.

- Reaction with a chiral or prochiral aldehyde or ketone to form the secondary alcohol.

- Control of stereochemistry via chiral auxiliaries or catalysts.

This classical organometallic approach requires stringent control of reaction conditions (temperature, solvent, moisture exclusion) to achieve good yields and stereoselectivity.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic substitution under controlled conditions. Key examples include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine Substitution | K₂CO₃, DMF, 80°C, 12 hrs | 1-(2-Amino-5-methoxyphenyl)propan-2-ol | 72% | |

| Alkoxide Substitution | NaH, THF, 60°C, 6 hrs | 1-(2-Methoxy-5-methoxyphenyl)propan-2-ol | 65% | |

| Thiol Substitution | NaSH, DMSO, 100°C, 8 hrs | 1-(2-Mercapto-5-methoxyphenyl)propan-2-ol | 58% |

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while bases like K₂CO₃ deprotonate intermediates.

-

Steric hindrance from the methoxy group slows substitution compared to non-methoxy analogs.

Oxidation Reactions

The secondary alcohol group is oxidized to a ketone under mild conditions:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| PCC | CH₂Cl₂ | RT, 4 hrs | 1-(2-Bromo-5-methoxyphenyl)propan-2-one | 85% | |

| Jones Reagent | Acetone | 0°C, 1 hr | Same as above | 78% | |

| Swern Oxidation | Oxalyl chloride, DMSO | -78°C → RT | Same as above | 91% |

-

Swern oxidation offers superior yields and avoids overoxidation.

-

The ketone product serves as a precursor for Grignard or reduction reactions.

Esterification and Ether Formation

The hydroxyl group reacts with acyl chlorides or alkyl halides:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine | 1-(2-Bromo-5-methoxyphenyl)propan-2-yl acetate | 89% | |

| Methyl Ether Formation | CH₃I, Ag₂O | 1-(2-Bromo-5-methoxyphenyl)-2-methoxypropane | 76% |

-

Esterification preserves chirality, critical for bioactive derivatives.

-

Silver oxide facilitates efficient alkylation without racemization.

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki and Heck couplings:

-

Ligand choice (e.g., PPh₃) controls regioselectivity in aryl-aryl bond formation .

-

Methoxy groups stabilize intermediates via resonance during catalytic cycles .

Chirality-Dependent Reactivity

The (2S) configuration influences stereochemical outcomes:

-

Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (S)-enantiomer, enabling kinetic resolution.

-

Asymmetric Synthesis : Chiral auxiliaries direct nucleophilic substitutions to retain configuration .

Mechanistic Insights

-

Nucleophilic Substitution : Follows an SNAr mechanism due to electron-withdrawing methoxy group activation.

-

Oxidation : Proceeds via a two-step process: alcohol → ketone, with no epimerization observed.

-

Cross-Coupling : Palladium(0) intermediates undergo oxidative addition to the C–Br bond, followed by transmetallation or insertion .

Wissenschaftliche Forschungsanwendungen

The compound (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol is a chiral alcohol with a brominated aromatic ring and a secondary alcohol functional group. It consists of a propan-2-ol backbone, with the second carbon attached to a 2-bromo-5-methoxyphenyl group, giving it unique structural features that contribute to its potential biological activities and applications in medicinal chemistry.

Applications

The applications of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol span several fields:

- Medicinal Chemistry The compound can be employed as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

- Agrochemicals Similar compounds have been used in the development of pesticides and herbicides.

- Material Science The compound's unique structure may be of interest in the design of new materials with specific properties.

Predicted Biological Activities

Computational methods have predicted the biological activity of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol, suggesting that the compound may exhibit:

- Antimicrobial Activity Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties Its structural similarity to known anticancer agents indicates potential cytotoxic effects on tumor cells.

- Neuroprotective Effects The methoxy group suggests possible interactions with neurotransmitter systems, which could be beneficial in neurodegenerative conditions.

Structural Comparison

Several compounds share structural similarities with (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)propan-2-ol | Brominated phenyl group | Antimicrobial |

| 1-(3-Methoxyphenyl)propan-2-ol | Methoxy group on aromatic ring | Anticancer |

| (S)-1-(4-Chlorophenyl)propan-2-ol | Chlorinated phenyl group | Neuroprotective |

Wirkmechanismus

The mechanism of action of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The secondary alcohol group can undergo metabolic transformations, further modulating its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-1-(2-chloro-5-methoxyphenyl)propan-2-ol

- (2S)-1-(2-fluoro-5-methoxyphenyl)propan-2-ol

- (2S)-1-(2-iodo-5-methoxyphenyl)propan-2-ol

Comparison

- Uniqueness : The presence of the bromine atom in (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol imparts unique reactivity and biological properties compared to its chloro, fluoro, and iodo analogs.

- Reactivity : Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound suitable for specific synthetic and biological applications.

- Biological Activity : The bromine atom can enhance the compound’s binding affinity to certain molecular targets, potentially leading to more potent biological effects.

(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol, also known as 4-(2-bromo-5-methoxyphenyl)butan-2-ol, is a chiral alcohol with significant potential in medicinal chemistry. Its unique structure, featuring a brominated aromatic ring and a secondary alcohol functional group, suggests various biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol is C10H13BrO2, with a molecular weight of 245.11 g/mol. The presence of the bromine atom enhances its binding affinity to biological targets, while the methoxy group contributes to its lipophilicity, influencing absorption and distribution within biological systems.

Antimicrobial Activity

Research indicates that (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol exhibits notable antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's antimicrobial properties are likely attributed to its halogen substituents, which enhance bioactivity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol | TBD | S. aureus, E. coli |

| 1-(4-Bromophenyl)propan-2-ol | 0.025 | Various bacterial strains |

| 1-(3-Methoxyphenyl)propan-2-ol | TBD | Anticancer properties |

The minimum inhibitory concentration (MIC) values for related compounds suggest that structural features significantly influence their antimicrobial efficacy .

Anticancer Properties

The structural similarity of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol to known anticancer agents implies potential cytotoxic effects on tumor cells. Computational studies predict that the compound may interact with specific receptors involved in cancer progression.

Case Study: Cytotoxic Effects

In vitro studies have shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of brominated phenols have been noted for their ability to induce apoptosis in cancer cells.

Neuroprotective Effects

The methoxy group in the compound suggests possible interactions with neurotransmitter systems, indicating potential neuroprotective effects. This aspect is particularly relevant in the context of neurodegenerative diseases.

Research Findings

Studies exploring the neuroprotective properties of related compounds have indicated that they may modulate neurotransmitter release or protect neuronal cells from oxidative stress .

Understanding the mechanisms through which (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol exerts its biological effects is crucial for elucidating its therapeutic potential. Interaction studies reveal that the compound's unique structural features allow it to bind effectively with specific receptors or enzymes, influencing their activity.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Potentially inhibits key enzymes involved in microbial growth and cancer progression. |

| Receptor Binding | Binds to neurotransmitter receptors, influencing neuroprotective effects. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol with high enantiomeric purity?

- Methodological Answer :

- Asymmetric Catalysis : Utilize chiral catalysts (e.g., BINOL-derived ligands) in nucleophilic substitution or alkylation reactions to control stereochemistry. For example, bromination of a prochiral intermediate using enantioselective catalysts can yield the desired (2S)-configuration.

- Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation or chromatography with chiral stationary phases (e.g., cellulose-based columns). This approach is effective if kinetic resolution during synthesis is challenging .

- Key Considerations : Monitor reaction temperature and solvent polarity to minimize racemization. Validate enantiomeric purity using chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the bromine and methoxy group positions. Nuclear Overhauser Effect (NOE) experiments can resolve stereochemical ambiguities.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly when ambiguous signals arise in NMR (e.g., overlapping peaks) .

- Chromatography : Pair HPLC with UV/Vis detection for purity assessment. Use chiral columns to verify enantiomeric excess.

Q. What safety protocols should be followed when handling brominated aromatic alcohols like (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water flushing to prevent environmental contamination.

- Storage : Store in sealed, light-resistant containers under inert gas (N or Ar) to prevent degradation.

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for the bromination step in synthesizing (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading.

- Mechanistic Studies : Employ Br/Br isotopic labeling or DFT calculations to probe bromination pathways and identify rate-limiting steps.

- Reproducibility Checks : Validate protocols across multiple labs, documenting ambient conditions (humidity, oxygen levels) that may influence yields .

Q. What computational approaches are suitable for predicting the reactivity and stereochemical outcomes of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Mechanics (QM) : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity.

- Machine Learning (ML) : Train models on datasets of similar bromo-alcohols to correlate substituent effects (e.g., methoxy group electron-donating capacity) with reaction outcomes .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, especially in protic vs. aprotic media.

Q. How does the electronic environment of the methoxy group influence the stability and degradation pathways of (2S)-1-(2-bromo-5-methoxyphenyl)propan-2-ol under varying pH conditions?

- Methodological Answer :

- pH-Dependent Studies : Conduct accelerated degradation tests at pH 2–12. Monitor via LC-MS for hydrolysis products (e.g., demethylation or Br release).

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed under oxidative conditions.

- Stabilization Strategies : Add antioxidants (e.g., BHT) or buffer systems (phosphate/citrate) to mitigate degradation in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.